molecular formula C16H17N3OS B6425583 (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035022-30-9

(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6425583
CAS No.: 2035022-30-9
M. Wt: 299.4 g/mol
InChI Key: FVZBEKOWYSZNAW-AATRIKPKSA-N
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Description

(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one is 299.10923335 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(6-5-14-2-1-9-21-14)18-7-8-19-13(11-18)10-15(17-19)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBEKOWYSZNAW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a thiophene substituent. Its unique arrangement of functional groups suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C16H17N3OS
  • Molecular Weight : 299.4 g/mol
  • CAS Number : 2035022-30-9
  • IUPAC Name : (E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-thiophen-2-ylprop-2-en-1-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

  • Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Final modifications to yield the desired enone structure.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several promising areas:

Antimicrobial Activity

Studies have indicated that pyrazolo compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The structural features of (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one may enhance its interaction with microbial targets.

Antioxidant Properties

The antioxidant capacity of pyrazolo derivatives has been documented in numerous studies. The presence of the thiophene group may contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Inhibition of Enzymatic Activity

Research has shown that compounds with similar structures can inhibit various enzymes implicated in disease processes. For example:

  • Dihydroorotate Dehydrogenase (DHODH) : Some pyrazole derivatives have been identified as potent inhibitors of DHODH, which plays a crucial role in pyrimidine biosynthesis and is a target for immunosuppressive therapies .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified inhibition of DHODH by pyrazole derivatives leading to reduced viral replication .
MDPI Review (2021)Discussed the synthesis and bioactivity of pyrazolo[1,5-a]pyrimidines with anticancer and selective protein inhibition properties .
BenchChem DataCompounds similar to (2E)-1-{...} show potential for various biological applications due to their structural characteristics .

Understanding the mechanism through which (2E)-1-{...} exerts its biological effects is crucial:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes due to its structural motifs.
  • Reactive Oxygen Species (ROS) Scavenging : The thiophene component could facilitate electron transfer processes that neutralize ROS.
  • Cellular Uptake : The cyclopropyl group might enhance membrane permeability, allowing for better cellular uptake and efficacy.

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